![molecular formula C28H28IN3O6 B330454 N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330454.png)
N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-Dipropoxyphenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzodioxole moiety, which is often found in pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Iodine Atom: The iodination of the quinazolinone core can be performed using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Attachment of the Benzodioxole Moiety: This step involves the coupling of the iodinated quinazolinone with a benzodioxole derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazoline or tetrahydroquinazoline derivative.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium azide, thiols, and amines can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, along with ligands and bases, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: It may serve as a probe or tool compound for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The benzodioxole moiety may enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-6-(2,4-dipropoxyphenyl)-1,3,5-triazin-2-yl)-5-propoxyphenol
- 2-(4-Bromo-6-(2,4-dipropoxyphenyl)-1,3,5-triazin-2-yl)-5-propoxyphenol
- 2-(4-Fluoro-6-(2,4-dipropoxyphenyl)-1,3,5-triazin-2-yl)-5-propoxyphenol
Uniqueness
N-[2-(2,4-DIPROPOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a quinazolinone core and a benzodioxole moiety, which may confer distinct biological activity and chemical reactivity. The presence of the iodine atom also allows for further functionalization through substitution reactions, providing opportunities for the development of new derivatives with enhanced properties.
属性
分子式 |
C28H28IN3O6 |
|---|---|
分子量 |
629.4 g/mol |
IUPAC 名称 |
N-[2-(2,4-dipropoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H28IN3O6/c1-3-11-35-19-7-8-20(24(15-19)36-12-4-2)26-30-22-9-6-18(29)14-21(22)28(34)32(26)31-27(33)17-5-10-23-25(13-17)38-16-37-23/h5-10,13-15,26,30H,3-4,11-12,16H2,1-2H3,(H,31,33) |
InChI 键 |
AQCTYLZSKWMQOW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5)OCCC |
规范 SMILES |
CCCOC1=CC(=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-chlorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B330372.png)
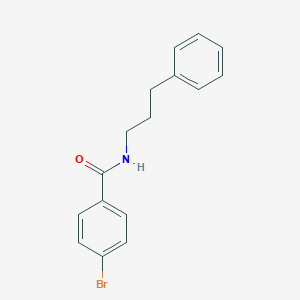
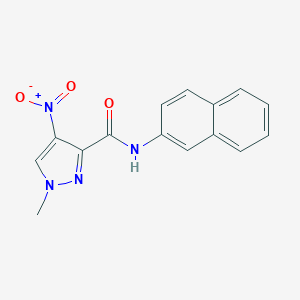
![propyl 2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B330377.png)
![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B330379.png)
![2-(3,4-Dimethylphenyl)-4-[(4-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}-2,5-dimethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B330380.png)
![[2-(2,4-Dimethylphenyl)quinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B330382.png)
![(4-Benzylpiperazin-1-yl)[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B330383.png)
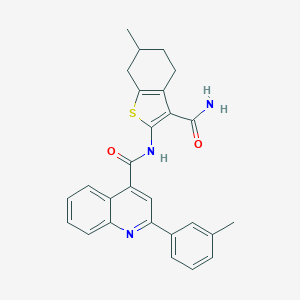
![1-Azepanyl[2-(3,4-dimethylphenyl)-4-quinolyl]methanone](/img/structure/B330385.png)
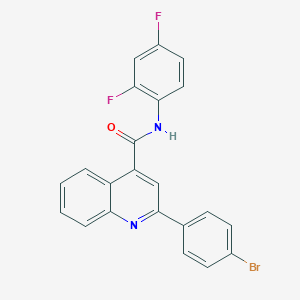
![3-(2-chlorophenyl)-N-{4-[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenoxy]phenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B330389.png)
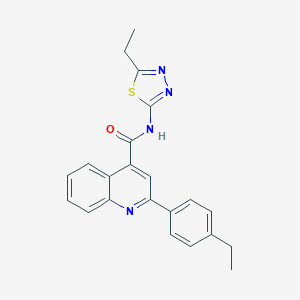
![3-(4-Benzylpiperazin-4-ium-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B330392.png)
